molecular formula C23H23N5O3 B2889973 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine CAS No. 941876-40-0

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine

Cat. No.: B2889973
CAS No.: 941876-40-0
M. Wt: 417.469
InChI Key: GZFAUBCKYGVLSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted at position 2 with a piperazine ring linked to a 2H-1,3-benzodioxole-5-carbonyl group. Position 6 contains a methyl group, and position 4 is substituted with an N-phenyl amine (Fig. 1). The benzodioxole moiety confers unique electronic and steric properties, while the piperazine linker enhances solubility and pharmacokinetic flexibility.

Properties

IUPAC Name

[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-16-13-21(25-18-5-3-2-4-6-18)26-23(24-16)28-11-9-27(10-12-28)22(29)17-7-8-19-20(14-17)31-15-30-19/h2-8,13-14H,9-12,15H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFAUBCKYGVLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the pyrimidine ring: This involves the condensation of appropriate amines with diketones or other suitable precursors.

    Coupling reactions: The benzo[d][1,3]dioxole and pyrimidine moieties are linked via a piperazine ring through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts like palladium or copper.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using ligands like triphenylphosphine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For instance, it may bind to DNA or proteins, altering their function and thereby influencing cellular processes.

Comparison with Similar Compounds

Research Implications

  • Electronic Effects : The benzodioxole-carbonyl group in the target compound may offer balanced electron-donating/withdrawing properties compared to nitro (electron-withdrawing) or methoxy (electron-donating) groups in analogs .
  • Solubility : Piperazine-containing derivatives generally exhibit improved aqueous solubility due to their basic nitrogen atoms, as seen in 4c and H6X .

Biological Activity

The compound 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structural components, including the benzodioxole moiety and piperazine ring, suggest a variety of pharmacological applications. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a unique combination of functional groups that contribute to its biological activity:

Structural Feature Description
Benzodioxole Moiety Associated with anticancer and anti-inflammatory properties.
Piperazine Ring Known for its role in enhancing the pharmacokinetic properties of drugs.
Pyrimidine Core Often linked to antiviral and anticancer activities.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity
    • The benzodioxole component is known for its anticancer properties. Studies have shown that derivatives of benzodioxole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
    • A study reported that compounds with similar structural motifs demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 26 to 65 µM .
  • Antimicrobial Properties
    • The piperazine moiety has been linked to antimicrobial effects. Compounds containing piperazine have shown efficacy against a range of bacteria and fungi.
    • In vitro studies indicated that certain derivatives exhibited potent activity against Mycobacterium tuberculosis, with IC50 values between 1.35 to 2.18 µM .
  • Anti-inflammatory Effects
    • The presence of the benzodioxole and piperazine rings suggests potential anti-inflammatory activity. Research indicates that such compounds can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential therapeutic applications of this compound:

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of a series of benzodioxole derivatives. Among these, one compound demonstrated an IC50 value of 4.28 µg/mL against breast cancer cells while maintaining low toxicity in normal cell lines .

Study 2: Antimycobacterial Activity

Another investigation focused on the synthesis and evaluation of piperazine-based derivatives for their antimycobacterial properties. Several compounds were found to be effective against Mycobacterium tuberculosis, with promising results indicating low cytotoxicity towards human cells .

Q & A

Q. What are the optimal synthetic routes for preparing 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine, and what challenges arise during purification?

The synthesis typically involves multi-step reactions:

  • Step 1: Condensation of 2H-1,3-benzodioxole-5-carboxylic acid with piperazine using carbodiimide coupling agents (e.g., EDC/HOBt) to form the benzodioxole-piperazine intermediate .
  • Step 2: Coupling the intermediate to a 6-methyl-N-phenylpyrimidin-4-amine core via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaH in DMF) .
  • Purification Challenges: The product often requires chromatographic separation due to residual piperazine or unreacted starting materials. Preparative HPLC with C18 columns and acetonitrile/water gradients is recommended .

Q. How can the compound’s structure be rigorously characterized to confirm regiochemistry and purity?

Use a combination of analytical techniques:

  • NMR: 1H/13C NMR to verify substituent positions (e.g., benzodioxole carbonyl integration at ~δ 165 ppm, pyrimidine protons at δ 8.2–8.5 ppm) .
  • X-ray Crystallography: For unambiguous confirmation of regiochemistry, as demonstrated in structurally analogous pyrimidine derivatives (e.g., dihedral angles between aromatic rings and hydrogen-bonding patterns) .
  • LC-MS: High-resolution mass spectrometry (HRMS) to confirm molecular weight (C23H22N5O3, expected [M+H]+: 428.1722) and detect impurities .

Q. What preliminary biological screening assays are suitable for evaluating its activity?

  • Enzyme Inhibition: Test against kinases (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ assays .
  • Cellular Assays: Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT or CellTiter-Glo® assays .
  • Receptor Binding: Radioligand displacement assays (e.g., for serotonin or dopamine receptors) due to structural similarity to piperazine-containing pharmacophores .

Q. How do physicochemical properties (e.g., solubility, logP) influence experimental design?

  • Solubility: Poor aqueous solubility (predicted logP ~3.5) necessitates DMSO stock solutions (≤10 mM) and dilution in assay buffers with 0.1% Tween-80 .
  • Stability: Conduct LC-MS stability studies in PBS and cell culture media to optimize storage conditions (recommended: -80°C under argon) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?

  • Modify Substituents:

    SubstituentImpact
    Benzodioxole carbonylCritical for kinase binding; replacing with sulfonyl reduces potency
    Pyrimidine C6-methylEnhances metabolic stability; bulkier groups (e.g., ethyl) decrease cell permeability
    N-phenyl groupSubstitution with electron-withdrawing groups (e.g., -CF3) improves receptor affinity .
  • Assay Design: Parallel synthesis of analogs followed by high-throughput screening (HTS) against target panels .

Q. What advanced analytical techniques resolve contradictions in biological activity data?

  • SPR (Surface Plasmon Resonance): Quantify binding kinetics (KD, kon/koff) to differentiate true target engagement from assay artifacts .
  • Metabolomics: LC-HRMS to identify active metabolites (e.g., oxidative demethylation) that may explain discrepancies between in vitro and in vivo results .
  • Orthogonal Assays: Confirm kinase inhibition using Western blotting for downstream phosphorylation targets (e.g., ERK1/2) .

Q. How can computational methods guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

  • In Silico Tools: Use Schrödinger’s QikProp to predict BBB score (e.g., >2 suggests penetration) .
  • Molecular Dynamics (MD): Simulate interactions with P-glycoprotein (P-gp) to reduce efflux liability .
  • Fragment-Based Design: Replace the benzodioxole group with smaller, less polar moieties (e.g., pyridine) to enhance passive diffusion .

Q. What strategies mitigate off-target effects observed in phenotypic screening?

  • Chemoproteomics: Employ pull-down assays with biotinylated probes to identify unintended protein interactors .
  • CRISPR-Cas9 Knockout: Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • Dose-Response Analysis: Calculate selectivity indices (IC50 ratio of off-target vs. on-target) to prioritize analogs .

Q. How can crystallization conditions be optimized for X-ray studies of protein-ligand complexes?

  • Crystallography Workflow:
    • Soak apo-protein crystals (e.g., kinase domains) with 2 mM compound in cryoprotectant buffer.
    • Screen 96-well crystallization plates (e.g., Hampton Research) with PEG/Ion suites.
    • Resolve structures at ≤2.0 Å resolution using synchrotron radiation (e.g., Diamond Light Source) .
  • Troubleshooting: Add 5% glycerol to reduce aggregation; use seeding for reproducible crystal growth .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

  • PK Studies: Administer 10 mg/kg IV/PO in Sprague-Dawley rats; collect plasma for LC-MS/MS analysis (Tmax, AUC, t1/2) .
  • Xenograft Models: Use immunodeficient mice (e.g., NOD/SCID) implanted with patient-derived xenografts (PDX) for oncology studies .
  • Neuropharmacology: Employ rodent models (e.g., forced swim test) to assess CNS activity, with microdialysis for neurotransmitter monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.